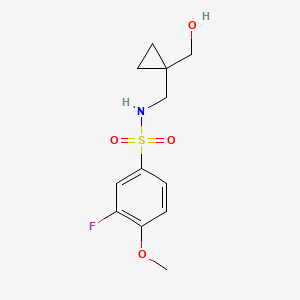

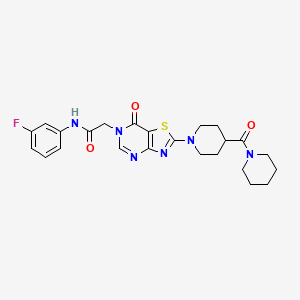

3-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide, also known as BAY 73-6691, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective soluble guanylate cyclase (sGC) stimulators, which have been shown to possess a wide range of beneficial effects in various disease conditions.

Scientific Research Applications

COX Inhibition and Rheumatoid Arthritis Treatment

A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamide, including molecules structurally similar to 3-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide, for their ability to inhibit cyclooxygenase-2 (COX-2). These compounds showed potential as selective COX-2 inhibitors, which is significant for the treatment of rheumatoid arthritis and acute pain. The introduction of a fluorine atom in these compounds notably increased their selectivity for COX-2 over COX-1, enhancing their therapeutic potential (Hashimoto et al., 2002).

Sterically Demanding Electrophilic Fluorinating Reagent

Yasui et al. (2011) synthesized a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI). It's a sterically demanding analogue of popular fluorinating reagents. NFBSI showed improved enantioselectivity in products, indicating its potential for applications in stereoselective synthesis, a key area in drug development and chemical research (Yasui et al., 2011).

Corrosion Inhibition Properties

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives containing benzenesulfonamide structures. These derivatives, including compounds like this compound, showed promise in preventing corrosion of iron. This suggests potential applications in materials science, particularly in protecting metals from corrosive environments (Kaya et al., 2016).

Fluorescent Complexes with Zn(II)

Kimber et al. (2003) synthesized and characterized derivatives of benzenesulfonamide, including methoxy isomers. These compounds, related to this compound, formed fluorescent complexes when combined with Zn(II). This property could be leveraged in biochemical assays and imaging techniques that require the detection of zinc or other metal ions (Kimber et al., 2003).

properties

IUPAC Name |

3-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO4S/c1-18-11-3-2-9(6-10(11)13)19(16,17)14-7-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZIQOFQBGVFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2878304.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2878306.png)

![[1-(3-Bromophenyl)tetrazol-5-yl]methanamine](/img/structure/B2878308.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2878309.png)

![2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878313.png)

![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)

![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)